molecular formula C8H6BrNO B1272177 2-(2-Bromophenoxy)acetonitrile CAS No. 90004-90-3

2-(2-Bromophenoxy)acetonitrile

Cat. No. B1272177
CAS RN: 90004-90-3
M. Wt: 212.04 g/mol
InChI Key: VNMBGABMQPZLCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of diethoxyphosphoryl groups , reactions with nucleophiles , and lipase-catalyzed transesterification . While these methods do not directly apply to the synthesis of 2-(2-Bromophenoxy)acetonitrile, they provide insight into the types of reactions that could potentially be adapted for its synthesis. For example, the use of nucleophiles in acetonitrile could be a starting point for designing a synthetic route for this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction . These studies provide information on the arrangement of atoms within a molecule and the interactions between molecules in the solid state. For 2-(2-Bromophenoxy)acetonitrile, similar analytical techniques could be employed to determine its crystal structure and intermolecular interactions.

Chemical Reactions Analysis

The abstracts describe various chemical reactions involving acetonitrile and phenol derivatives. For instance, acetonitrile can be used as a solvent for the hydroxylation of phenols , and it can also participate in electrophilic aromatic substitution reactions as seen in the synthesis of 2-(2-hydroxyphenyl)acetonitriles . These reactions highlight the reactivity of the phenyl ring and the nitrile group, which would be relevant for understanding the chemical behavior of 2-(2-Bromophenoxy)acetonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-(2-Bromophenoxy)acetonitrile can be inferred from the behavior of methyl-substituted phenols in acetonitrile and the electrochemical properties of phenols . These studies suggest that the presence of substituents on the phenyl ring can significantly affect the compound's reactivity and interaction with solvents. The bromine atom and nitrile group in 2-(2-Bromophenoxy)acetonitrile would likely influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity.

Scientific Research Applications

Synthesis and Catalytic Applications

2-(2-Bromophenoxy)acetonitrile is involved in various synthesis processes. For instance, it reacts with phenols under carbon monoxide pressure in the presence of palladium catalysts to produce 3-phenoxy-1,3-dihydro-1-isobenzofuranones, a class of compounds with high yields and significance in chemical synthesis (Cho, Baek, & Shim, 1999). Additionally, its role in the synthesis of (3-benzylbenzofuran-2-yl)(phenyl)methanones through a one-pot domino process involving Sonogashira coupling and carbanion-yne cyclization has been demonstrated (Kishore & Satyanarayana, 2022).

Molecular Studies and Electrochemistry

In molecular studies, 2-(2-Bromophenoxy)acetonitrile has been utilized in the formation of specific compounds. For instance, its reaction with hydrogen cyanide leads to the formation of (2-bromophenyl)(hydroxy)acetonitrile, which has been studied for its crystal structure, exhibiting intermolecular hydrogen bonding (Betz, Betzler, & Klüfers, 2007). In electrochemistry, it is used in various studies, such as in the polarographic method to study complex formation in solutions, which can involve interactions between halide ions and lithium cation or acids in acetonitrile (Hojo, Nagai, Hagiwara, & Imai, 1987).

Chemical Reactions and Photolysis

2-(2-Bromophenoxy)acetonitrile is involved in various chemical reactions. For example, its photolysis in acetonitrile leads to the formation of β-bromopropiophenones, demonstrating a 1,2-Br shift reaction which is a part of eco-friendly organic synthesis due to its solvent-free nature (An, Moon, & Park, 2018).

Applications in Polymer Chemistry

In the field of polymer chemistry, 2-(2-Bromophenoxy)acetonitrile is used in SET-LRP (Single Electron Transfer Living Radical Polymerization) processes in mixtures of acetonitrile with water, proving its utility in the synthesis of polymers (Enayati, Jezorek, Smail, Monteiro, & Percec, 2016).

Safety and Hazards

2-(2-Bromophenoxy)acetonitrile is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if inhaled (H331), harmful if swallowed (H302), and harmful in contact with skin (H312). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-(2-bromophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMBGABMQPZLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370163
Record name 2-(2-bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenoxy)acetonitrile

CAS RN

90004-90-3
Record name 2-(2-bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask, was placed 2-bromophenol (5.1 g, 29.48 mmol, 1.00 equiv), 2-bromoacetonitrile (5.3 g, 44.19 mmol, 1.50 equiv), potassium carbonate (8 g, 57.97 mmol, 2.00 equiv), N,N-dimethylformamide (20 mL). The resulting solution was stirred overnight at 60° C. in an oil bath. The resulting solution was diluted with 5×50 mL of EA. The organic layer was washed with 50 mL of H2O. Organic layers were collected and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:100). This resulted in 6 g (96%) of 2-(2-bromophenoxy)acetonitrile as a brown solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-(2-Bromophenoxy)acetonitrile in the synthesis of (3-Benzylbenzofuran-2-yl)(phenyl)methanones?

A1: 2-(2-Bromophenoxy)acetonitrile serves as a crucial building block in the synthesis of (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [] The synthetic strategy involves a domino reaction initiated by an intermolecular Sonogashira coupling between 2-(2-Bromophenoxy)acetonitrile and various terminal acetylenes. This coupling is followed by an intramolecular 5-exo-dig carbanion-yne cyclization, ultimately leading to the formation of the desired (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The presence of the bromine atom in 2-(2-Bromophenoxy)acetonitrile is essential for the initial Sonogashira coupling reaction.

Q2: What are the advantages of using this synthetic approach over other methods for synthesizing substituted benzofurans?

A2: The research highlights several advantages of this synthetic pathway: []

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